molecular formula C23H25N3O5S B2888220 1-[3,5-dimethyl-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)-1H-pyrazol-1-yl]-2-(4-methoxyphenoxy)ethan-1-one CAS No. 942852-60-0

1-[3,5-dimethyl-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)-1H-pyrazol-1-yl]-2-(4-methoxyphenoxy)ethan-1-one

Cat. No.: B2888220
CAS No.: 942852-60-0
M. Wt: 455.53
InChI Key: RPVVZWVAYZEWHG-UHFFFAOYSA-N
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Description

1-[3,5-dimethyl-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)-1H-pyrazol-1-yl]-2-(4-methoxyphenoxy)ethan-1-one is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound is characterized by the presence of multiple functional groups, including a methoxyphenoxy group, a pyrazolyl group, and a tetrahydroisoquinoline moiety, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3,5-dimethyl-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)-1H-pyrazol-1-yl]-2-(4-methoxyphenoxy)ethan-1-one typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the 4-methoxyphenoxyacetyl precursor, which is then reacted with 3,5-dimethyl-1H-pyrazole under specific conditions to form the intermediate compound. This intermediate is subsequently sulfonylated and cyclized to yield the final tetrahydroisoquinoline product. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production rates and minimize waste .

Chemical Reactions Analysis

Types of Reactions

1-[3,5-dimethyl-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)-1H-pyrazol-1-yl]-2-(4-methoxyphenoxy)ethan-1-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to facilitate the desired transformations .

Major Products

The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

1-[3,5-dimethyl-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)-1H-pyrazol-1-yl]-2-(4-methoxyphenoxy)ethan-1-one has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of 1-[3,5-dimethyl-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)-1H-pyrazol-1-yl]-2-(4-methoxyphenoxy)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 1-[3,5-dimethyl-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)-1H-pyrazol-1-yl]-2-(4-methoxyphenoxy)ethan-1-one stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

1-[4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-3,5-dimethylpyrazol-1-yl]-2-(4-methoxyphenoxy)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O5S/c1-16-23(32(28,29)25-13-12-18-6-4-5-7-19(18)14-25)17(2)26(24-16)22(27)15-31-21-10-8-20(30-3)9-11-21/h4-11H,12-15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPVVZWVAYZEWHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C(=O)COC2=CC=C(C=C2)OC)C)S(=O)(=O)N3CCC4=CC=CC=C4C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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